molecular formula C22H26N4O3 B560124 PI-1840

PI-1840

货号: B560124
分子量: 394.5 g/mol
InChI 键: ZVVXAODXPVWGMF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PI-1840 是一种新型的非共价、快速可逆的蛋白酶体抑制剂,具有显著的抗肿瘤活性。 它对实体瘤特别有效,这使其区别于其他主要针对血液系统恶性肿瘤有效的蛋白酶体抑制剂 .

科学研究应用

PI-1840 具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域。在化学领域,它用于研究蛋白酶体抑制剂的结构-活性关系。在生物学领域,它用于了解蛋白酶体抑制的机制及其对细胞过程的影响。在医学领域,this compound 由于其诱导癌细胞凋亡和使其对其他治疗方法敏感的能力而被探索为潜在的抗癌药物。 在工业领域,它被用于开发靶向蛋白酶体活性的新型治疗剂 .

准备方法

PI-1840 的合成涉及结构-活性关系研究,该研究导致发现其有效的选择性抑制特性。该化合物通过一系列涉及掺入胰凝乳蛋白酶样抑制元件的化学反应合成。 具体的合成路线和反应条件是专有的,并在特定科学出版物中有详细说明 .

化学反应分析

PI-1840 经历了几种类型的化学反应,主要集中在其对蛋白酶体活性的抑制效果。它是一种非共价抑制剂,选择性地抑制胰凝乳蛋白酶样活性,而不是胰蛋白酶样和肽酰谷氨酰肽水解活性。 这些反应形成的主要产物包括蛋白酶体底物的积累,例如 p27、Bax 和 IκB-α,这些底物对诱导癌细胞凋亡至关重要 .

作用机制

PI-1840 通过抑制蛋白酶体的胰凝乳蛋白酶样活性发挥作用。它以非共价和可逆的方式结合到蛋白酶体上,导致蛋白酶体底物的积累,例如 p27、Bax 和 IκB-α。这种抑制会破坏生存途径并诱导癌细胞凋亡。 所涉及的分子靶标和途径包括泛素-蛋白酶体系统,该系统对调节细胞周期进程、DNA 修复和凋亡的细胞蛋白的降解至关重要 .

相似化合物的比较

与其他蛋白酶体抑制剂(如硼替佐米)相比,PI-1840 是独特的,硼替佐米以共价方式起作用,并与不良副作用相关。this compound 的非共价和快速可逆抑制使其毒性更低,并且对实体瘤更有效。 类似的化合物包括硼替佐米、卡非佐米和依沙佐米,它们也是蛋白酶体抑制剂,但它们的作用机制和对不同类型肿瘤的有效性不同 .

属性

IUPAC Name

N-propan-2-yl-2-(4-propylphenoxy)-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-4-6-17-8-10-19(11-9-17)28-15-21(27)26(16(2)3)14-20-24-22(25-29-20)18-7-5-12-23-13-18/h5,7-13,16H,4,6,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVXAODXPVWGMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(=O)N(CC2=NC(=NO2)C3=CN=CC=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does PI-1840 interact with its target and what are the downstream effects?

A1: this compound is a potent and selective inhibitor of the chymotrypsin-like (CT-L) activity of the proteasome. [, , ] Unlike FDA-approved proteasome inhibitors like Bortezomib, this compound is a non-covalent inhibitor. [] This means it binds to the proteasome reversibly without forming a permanent bond. Specifically, this compound inhibits CT-L activity in both purified proteasomes and intact cancer cells. [, ] This inhibition leads to the accumulation of proteasome substrates like p27, Bax, and IκB-α, which are involved in cell cycle regulation and apoptosis. [, ] By inhibiting the degradation of these proteins, this compound ultimately promotes apoptosis (programmed cell death) and inhibits cancer cell survival. [, ]

Q2: Why is this compound's non-covalent binding significant compared to existing proteasome inhibitors?

A2: Existing proteasome inhibitors like Bortezomib are covalent inhibitors, meaning they form permanent bonds with their targets. [] While effective, covalent inhibitors are often associated with undesired side effects and have limited efficacy against solid tumors. [] The non-covalent nature of this compound suggests it may have a better safety profile and potentially broader tissue distribution, enabling it to reach solid tumors more effectively. [, ]

Q3: How selective is this compound for different proteasome activities?

A3: this compound demonstrates high selectivity for the CT-L activity of the proteasome. [, , ] It shows negligible inhibition of the trypsin-like (T-L) and peptidylglutamyl peptide hydrolyzing (PGPH) activities, even at high concentrations. [, , ] Additionally, this compound exhibits over 100-fold selectivity for the constitutive proteasome over the immunoproteasome. [] This high selectivity profile contributes to its potential for a favorable safety profile.

Q4: What is known about the structure-activity relationship (SAR) of this compound?

A4: Structure-activity relationship studies have identified key structural features of this compound that contribute to its potency and selectivity. [] Modifications to the amide moiety and the two phenyl rings significantly impact its activity. [] For instance, incorporating hydrophobic groups like propyl or butyl at specific positions on the phenyl rings enhances activity. [] These findings provide valuable insights for further optimization of this class of compounds.

Q5: Has this compound shown efficacy in in vivo models?

A5: Yes, preclinical studies have demonstrated the anti-tumor activity of this compound in vivo. Specifically, this compound successfully suppressed the growth of human breast tumor xenografts in nude mice. [, ] Importantly, this in vivo efficacy was observed with minimal toxicity, further supporting its potential as an anti-cancer agent. []

Q6: What are the implications of this compound sensitizing cancer cells to other anti-cancer agents?

A6: Research shows that this compound can sensitize human cancer cells to other anti-cancer agents like nutlin (an mdm2/p53 disruptor) and BH3-M6 (a pan-Bcl-2 antagonist). [, ] This sensitization suggests a potential for synergistic effects when this compound is combined with these agents, potentially leading to more effective cancer treatment strategies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。